Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate
Description
Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with a fluorine atom at the 4-position and a 2-bromophenylamino group at the 2-position. Its molecular formula is C₁₄H₁₁BrFNO₂, with an approximate molecular weight of 340.1 g/mol (calculated based on atomic masses).
This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, given the prevalence of similar halogenated benzoates in such contexts .
Properties
Molecular Formula |
C14H11BrFNO2 |
|---|---|
Molecular Weight |
324.14 g/mol |
IUPAC Name |
methyl 2-(2-bromoanilino)-4-fluorobenzoate |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-14(18)10-7-6-9(16)8-13(10)17-12-5-3-2-4-11(12)15/h2-8,17H,1H3 |
InChI Key |
NIONIHSJYQDCLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)NC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-bromophenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Esterification: Finally, the compound is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl or fluorobenzoate moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Positional Isomerism: The target compound’s 2-bromophenyl group distinguishes it from the 4-bromophenyl analog in .
Functional Group Variation: Compared to Methyl 2-(bromomethyl)-4-fluorobenzoate , the replacement of a bromomethyl group with a 2-bromophenylamino moiety increases molecular weight and introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
Bioactivity Divergence : Sulfonylurea derivatives like Triflusulfuron methyl ester exhibit herbicidal activity due to their triazine-sulfonylurea backbone, whereas the target compound’s lack of this motif limits direct pesticidal utility.
Physicochemical Properties
- Solubility: The amino group in the target compound improves water solubility relative to purely halogenated analogs (e.g., Methyl 2-(bromomethyl)-4-fluorobenzoate ).
- Stability: Bromine’s electron-withdrawing effect may reduce ester hydrolysis rates compared to non-halogenated benzoates.
Research and Application Insights
- Pharmaceutical Potential: The amino and halogen motifs suggest utility in kinase inhibitors or antimicrobial agents, akin to triazine-containing sulfonylureas .
- Handling Precautions: Like 2-Bromo-4'-methoxyacetophenone , the target compound likely requires controlled handling due to bromine’s toxicity and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
